N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-oxo-4H-chromene-2-carboxamide N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-oxo-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 899945-76-7
VCID: VC11865620
InChI: InChI=1S/C19H17N5O4/c1-19(2,3)24-16-12(9-21-24)18(27)23(10-20-16)22-17(26)15-8-13(25)11-6-4-5-7-14(11)28-15/h4-10H,1-3H3,(H,22,26)
SMILES: CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Molecular Formula: C19H17N5O4
Molecular Weight: 379.4 g/mol

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-oxo-4H-chromene-2-carboxamide

CAS No.: 899945-76-7

Cat. No.: VC11865620

Molecular Formula: C19H17N5O4

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-oxo-4H-chromene-2-carboxamide - 899945-76-7

Specification

CAS No. 899945-76-7
Molecular Formula C19H17N5O4
Molecular Weight 379.4 g/mol
IUPAC Name N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C19H17N5O4/c1-19(2,3)24-16-12(9-21-24)18(27)23(10-20-16)22-17(26)15-8-13(25)11-6-4-5-7-14(11)28-15/h4-10H,1-3H3,(H,22,26)
Standard InChI Key KWKVNTLKRSQMGN-UHFFFAOYSA-N
SMILES CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Canonical SMILES CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition

The compound has the molecular formula C₁₉H₁₇N₅O₄ and a molecular weight of 379.4 g/mol . Its IUPAC name, N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-oxochromene-2-carboxamide, reflects the integration of three key structural domains:

  • A pyrazolo[3,4-d]pyrimidin-4-one ring system substituted with a tert-butyl group at the N1 position.

  • A 4-oxo-4H-chromene-2-carboxamide unit.

  • An amide bond bridging the two heterocyclic systems.

Stereochemical and Connectivity Details

The SMILES notation (CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3) confirms the connectivity. Critical features include:

  • Tert-butyl group: Attached to the pyrazolo-pyrimidine nitrogen, enhancing steric bulk and potential metabolic stability.

  • Keto groups: At positions 4 of the pyrimidine and chromene rings, enabling hydrogen bonding.

  • Amide linkage: Connects the two aromatic systems, influencing conformational flexibility.

Table 1: Key Identifiers

PropertyValueSource
CAS Number899945-76-7
Molecular FormulaC₁₉H₁₇N₅O₄
Molecular Weight379.4 g/mol
IUPAC NameN-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-oxochromene-2-carboxamide

Synthesis and Characterization

Analytical Characterization

Techniques employed for structural validation include:

  • Nuclear Magnetic Resonance (NMR): To confirm proton environments and connectivity.

  • High-Performance Liquid Chromatography (HPLC): Assessing purity (>95% typical for research compounds).

  • Mass Spectrometry (MS): Molecular ion peak at m/z 379.4 consistent with [M+H]⁺.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted moderate solubility in dimethyl sulfoxide (DMSO) due to polar amide and keto groups, with limited aqueous solubility (logP ~2.5 estimated).

  • Stability: The tert-butyl group may confer resistance to oxidative metabolism, while the lactone moiety in chromene could hydrolyze under alkaline conditions.

Spectral Data

  • UV-Vis: Absorption maxima near 270 nm (chromene π→π* transitions) and 320 nm (pyrazolo-pyrimidine n→π*).

  • IR: Stretching vibrations at ~1670 cm⁻¹ (amide C=O), ~1720 cm⁻¹ (ketone C=O), and ~1600 cm⁻¹ (aromatic C=C).

Hypothesized Biological Applications

Target Engagement

The compound’s functional groups suggest interactions with:

  • Kinases or Phosphodiesterases: Pyrazolo-pyrimidine scaffolds are known kinase inhibitors (e.g., imatinib analogs) .

  • GPCRs: Chromenone derivatives modulate adenosine or serotonin receptors .

Therapeutic Areas

Patents on structurally related carboxamides highlight potential in :

  • Central Nervous System (CNS) Disorders: Neuroprotection in traumatic brain injury.

  • Addiction Therapy: Modulation of dopamine pathways in drug dependence.

Structural FeatureBiological InteractionTherapeutic Implication
Amide linkageHydrogen bonding with proteasesEnzyme inhibition
tert-Butyl groupHydrophobic pocket occupancyEnhanced target affinity
Chromenone keto groupChelation of metal ionsAntioxidant activity

Comparative Analysis with Analogous Compounds

Patent WO2017145013A1 and CN113332292A describe 6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxamides with similar carboxamide linkages . Key comparisons:

  • Bioactivity: Both classes exhibit PDE4B inhibition, suggesting shared mechanistic pathways .

  • Synthetic Complexity: The absence of a fused chromene system in patent compounds simplifies their synthesis relative to the subject compound .

Challenges and Future Directions

Knowledge Gaps

  • In Vivo Data: No pharmacokinetic or toxicity studies are reported.

  • Target Identification: Hypothesized targets require experimental validation.

Research Priorities

  • Structure-Activity Relationship (SAR) Studies: Modifying the tert-butyl or chromene groups to optimize potency.

  • Crystallography: Co-crystallization with candidate proteins to elucidate binding modes.

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